molecular formula C17H23NO3S B2383235 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone CAS No. 1448069-44-0

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone

Cat. No. B2383235
M. Wt: 321.44
InChI Key: JZXATOSDZMIENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Structural Insights

Synthesis of Azetidinones and Derivatives

Research has demonstrated the synthesis of azetidinones and their derivatives, highlighting the versatility of these compounds in organic chemistry. For example, the synthesis of substituted azetidinones derived from dimer of Apremilast indicates the potential of these structures in medicinal chemistry due to their biological and pharmacological potencies. This synthesis process involves the condensation and annulation steps to yield substituted Schiff bases, showcasing the chemical flexibility of azetidinones (Jagannadham et al., 2019).

Catalytic Asymmetric Addition

Another study evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights the potential of azetidinone derivatives in asymmetric synthesis, contributing to the development of chiral compounds for pharmaceutical applications (Wang et al., 2008).

Biological Activities and Applications

Potential Antimicrobial Activities

Certain derivatives of azetidinones, such as the synthesized [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, have shown significant activity against Gram-negative bacteria. This indicates the potential use of these compounds in developing new antibiotics, addressing the growing concern of antibiotic resistance (Woulfe & Miller, 1985).

Cytotoxic Activities

Research into the synthesis of 4-sulfonyl-, 4-sulfonylthio-, and 4-sulfothioazetidinones-2 has uncovered their anticancer effects against a wide range of cancer cell cultures in vitro. This suggests that azetidinone derivatives could serve as valuable leads in the search for new anticancer drugs (Veinberg et al., 2004).

Chemical Modifications and Transformations

Sulfonylation of Benzylic C-H Bonds

A study on the sulfonylation of benzylic C-H bonds of aryl(o-tolyl)methanones with arylsulfonyl hydrazides or chlorides showcases the chemical modification capabilities of these compounds. Such transformations are crucial for developing novel compounds with varied biological activities (Gong et al., 2018).

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the available data. However, it is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use1.


Future Directions

The future directions of research on this compound are not specified in the available data. However, given its potential applications in various fields, it is likely to continue to be a subject of interest in scientific research1.


Please note that this analysis is based on the available data and may not cover all aspects of the compound. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-13-7-5-6-10-16(13)17(19)18-11-15(12-18)22(20,21)14-8-3-2-4-9-14/h5-7,10,14-15H,2-4,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXATOSDZMIENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone

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